molecular formula C21H27O3P B12580174 3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite CAS No. 586974-29-0

3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite

Cat. No.: B12580174
CAS No.: 586974-29-0
M. Wt: 358.4 g/mol
InChI Key: AQKFJGQKYRDVAH-UHFFFAOYSA-N
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Description

3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite is an organophosphorus compound that features a phosphite ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite typically involves the reaction of 3,3-Bis(4-methylphenyl)prop-2-en-1-ol with diethyl phosphite. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite can undergo various chemical reactions, including:

    Oxidation: The phosphite ester group can be oxidized to form a phosphate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl phosphite group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding phosphate ester.

    Substitution: The products depend on the nucleophile used but generally result in the replacement of the diethyl phosphite group.

Scientific Research Applications

3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: Its interactions with biological molecules are studied to understand its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphite ester group can participate in various chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(4-methylphenyl)prop-2-en-1-yl phosphate
  • 3,3-Bis(4-methylphenyl)prop-2-en-1-yl phosphonate

Uniqueness

3,3-Bis(4-methylphenyl)prop-2-en-1-yl diethyl phosphite is unique due to its specific functional group arrangement, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo both oxidation and substitution reactions makes it a valuable compound in various chemical processes.

Properties

CAS No.

586974-29-0

Molecular Formula

C21H27O3P

Molecular Weight

358.4 g/mol

IUPAC Name

3,3-bis(4-methylphenyl)prop-2-enyl diethyl phosphite

InChI

InChI=1S/C21H27O3P/c1-5-22-25(23-6-2)24-16-15-21(19-11-7-17(3)8-12-19)20-13-9-18(4)10-14-20/h7-15H,5-6,16H2,1-4H3

InChI Key

AQKFJGQKYRDVAH-UHFFFAOYSA-N

Canonical SMILES

CCOP(OCC)OCC=C(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C

Origin of Product

United States

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